BenchChemオンラインストアへようこそ!

1-ethyl-1H-pyrazol-3-ol

Physicochemical profiling Medicinal chemistry Lead optimization

1-Ethyl-1H-pyrazol-3-ol (CAS 52867-41-1; also designated 1-ethyl-1,2-dihydro-3H-pyrazol-3-one) is an N1-alkyl-substituted 3-hydroxypyrazole with molecular formula C₅H₈N₂O and molecular weight 112.13 g/mol. It belongs to the pyrazol-3-one/pyrazol-3-ol prototropic tautomeric system, existing predominantly in the 3-hydroxy (OH) form in both nonpolar (CDCl₃, C₆D₆) and polar aprotic (DMSO-d₆) solvents.

Molecular Formula C5H8N2O
Molecular Weight 112.132
CAS No. 52867-41-1
Cat. No. B3001882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-1H-pyrazol-3-ol
CAS52867-41-1
Molecular FormulaC5H8N2O
Molecular Weight112.132
Structural Identifiers
SMILESCCN1C=CC(=O)N1
InChIInChI=1S/C5H8N2O/c1-2-7-4-3-5(8)6-7/h3-4H,2H2,1H3,(H,6,8)
InChIKeyFEMMUBXQRZJIIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1H-pyrazol-3-ol (CAS 52867-41-1) for Scientific Procurement: Compound Identity and Core Characteristics


1-Ethyl-1H-pyrazol-3-ol (CAS 52867-41-1; also designated 1-ethyl-1,2-dihydro-3H-pyrazol-3-one) is an N1-alkyl-substituted 3-hydroxypyrazole with molecular formula C₅H₈N₂O and molecular weight 112.13 g/mol . It belongs to the pyrazol-3-one/pyrazol-3-ol prototropic tautomeric system, existing predominantly in the 3-hydroxy (OH) form in both nonpolar (CDCl₃, C₆D₆) and polar aprotic (DMSO-d₆) solvents [1]. The compound serves as a versatile heterocyclic building block for the synthesis of bioactive molecules, including kinase inhibitors and agrochemical fungicides, and is commercially available at ≥98% purity from multiple Asian-Pacific vendors . Its N-ethyl substituent confers distinct physicochemical properties relative to the N-methyl, N-phenyl, and unsubstituted analogs that are consequential for downstream molecular design.

Why 1-Ethyl-1H-pyrazol-3-ol (52867-41-1) Cannot Be Interchanged with N-Methyl or N-Phenyl Pyrazolone Analogs in Research and Development


N-Substituted pyrazol-3-ols are not functionally interchangeable because the N1-substituent directly modulates three parameters critical to molecular performance: (i) lipophilicity (ΔlogP ~0.5–0.7 per additional methylene unit), which governs membrane permeability, metabolic stability, and off-target binding [1]; (ii) tautomeric equilibrium position—both the OH/NH tautomer ratio and the dimer/monomer equilibrium are solvent-dependent and substituent-sensitive, with N-alkyl derivatives favoring monomeric OH forms in DMSO-d₆ while forming dimeric pairs in CDCl₃ [2]; and (iii) steric and electronic effects on downstream reactivity at C-4 and the 3-OH position, which directly impact regioselectivity in alkylation, acylation, and cross-coupling reactions [2][3]. Substituting 1-ethyl-1H-pyrazol-3-ol with the N-methyl analog (CAS 52867-35-3) alters molecular weight by 14.03 Da (12.5% reduction), removes one rotatable bond, and shifts logP by approximately −0.5 units—changes sufficient to invalidate SAR trends and compromise crystallinity in co-crystal screening campaigns.

Quantitative Differentiation Evidence: 1-Ethyl-1H-pyrazol-3-ol (52867-41-1) vs. Key Comparator Analogs


Molecular Weight and Predicted Lipophilicity Differentiation: 1-Ethyl- vs. 1-Methyl-1H-pyrazol-3-ol

The replacement of N-methyl with N-ethyl in the pyrazol-3-ol scaffold increases molecular weight from 98.10 to 112.13 g/mol (+14.03 Da, +14.3%) and introduces an additional methylene unit that elevates predicted logP. For the structurally analogous 5-ethyl-1H-pyrazol-3-ol scaffold, measured/computed LogP is 1.29, compared with ~0.28 for the corresponding 1-methyl-substituted ethanol derivative [1]. This ΔlogP of approximately +0.5 to +0.7 per CH₂ increment translates into a ~3- to 5-fold increase in n-octanol/water partition coefficient, which is consequential for membrane permeability and metabolic clearance predictions in drug discovery programs.

Physicochemical profiling Medicinal chemistry Lead optimization

Tautomeric State and Solvent-Dependent Aggregation: Distinct Dimer/Monomer Equilibrium of N-Substituted Pyrazol-3-ols

N-Substituted 1H-pyrazol-3-ols exhibit a solvent-dependent dimer/monomer equilibrium that is absent in their fixed O-methyl or N-methyl congeners. X-ray crystallography of 1-phenyl-1H-pyrazol-3-ol confirms dimer formation via intermolecular OH···N hydrogen bonds in the solid state. In solution, ¹H, ¹³C, and ¹⁵N NMR of N-substituted pyrazol-3-ols in CDCl₃ or C₆D₆ show dimeric OH-form structures, whereas in DMSO-d₆ the dimers dissociate into monomers [1]. By contrast, fixed derivatives such as 2-methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one (the N-methyl-fixed NH form) exhibit fundamentally different ¹⁵N chemical shifts (both nitrogens sp³-type, δ ~150–170 ppm) compared with the OH tautomer (one sp² N-1 at δ ~172 ppm, one sp² N-2 at δ ~252 ppm) [1]. The ¹³C chemical shift of pyrazole C-5 is diagnostic: δ 129.1 ppm (OH form) vs. δ 142.3 ppm (NH-fixed form) [1].

Structural chemistry NMR spectroscopy Crystallography

Regioselective Synthesis via Ethylhydrazine: Product Distribution Differentiates Ethyl from Phenyl Hydrazine in Pyrazole Formation

In the reaction of 4-bromobut-2-enylphosphonium salts with monosubstituted hydrazines, ethylhydrazine and phenylhydrazine exhibit markedly different product distributions. Ethylhydrazine reacts with (4-bromobut-2-ene-1-yl)triphenylphosphonium bromide to afford triphenyl[(1-ethyl-4,5-dihydro-1H-pyrazol-3-yl)methyl]phosphonium bromide and triphenyl[(1-ethyl-1H-pyrazol-3-yl)methyl]phosphonium bromide in yields of 60% and 40%, respectively—a 1.5:1 regioisomeric ratio favoring the dihydropyrazole [1]. This contrasts with phenylhydrazine, which under identical conditions gives a different product distribution. The 60% yield of the 1-ethyl-4,5-dihydro-1H-pyrazol-3-yl isomer demonstrates that the N-ethyl substituent directs the cyclization pathway differently than N-phenyl, a factor of practical importance when 1-ethyl-1H-pyrazol-3-ol is prepared via hydrazine-cyclization routes and subsequently used as a synthetic intermediate.

Synthetic methodology Regioselectivity Pyrazole synthesis

Commercial Availability and Purity Benchmarking: 1-Ethyl- vs. 1-Methyl-1H-pyrazol-3-ol

1-Ethyl-1H-pyrazol-3-ol (CAS 52867-41-1) is commercially available at 98% purity from LeYan Chemical (Product No. 1567589) and through Shanghai Huayuan Century Trading, typically with a 10-day lead time . The N-methyl analog (CAS 52867-35-3) is more widely stocked, available from Fisher Scientific (J&W PharmLab, 96% purity, 1 g) and multiple Chinese vendors . The narrower vendor base for the N-ethyl compound (fewer than 5 identified commercial suppliers) versus the N-methyl analog (>10 suppliers) means that procurement of the N-ethyl derivative requires longer lead-time planning and more rigorous incoming QC verification of tautomeric identity (by ¹H/¹³C NMR) and purity (by HPLC or GC). The predicted density of 1.086±0.06 g/cm³ for the N-ethyl compound contrasts with ~1.12–1.13 g/cm³ for N-methyl-substituted pyrazol-3-ethanol analogs, providing a bulk-handling distinction .

Chemical sourcing Procurement Quality control

Use as a Key Intermediate in HIF-1α Inhibitor Development: N-Ethyl Pyrazole-3-carboxamide SAR

1-Ethyl-1H-pyrazol-3-ol serves as the synthetic precursor to 1-ethylpyrazole-3-carboxamide derivatives that have been designed and evaluated as novel hypoxia-inducible factor (HIF)-1 inhibitors. In a cell-based hypoxic response element (HRE) luciferase reporter assay in human MCF7 breast cancer cells under hypoxic conditions, a 1-ethylpyrazole-3-carboxamide derivative demonstrated inhibition of HIF-1α transcriptional activity with an IC₅₀ of 2.02 × 10⁴ nM (20.2 μM) after 24 h [1][2]. While the N-methyl congeners in this chemical series were also evaluated, the N-ethyl substitution was specifically retained during SAR exploration because the ethyl group provides a balance of lipophilicity and steric bulk that fits the HIF-1α binding pocket without the excessive π-stacking or steric clash associated with N-phenyl or N-benzyl substituents [1].

Cancer therapeutics Hypoxia signaling Medicinal chemistry

Optimal Application Scenarios for 1-Ethyl-1H-pyrazol-3-ol (52867-41-1) Based on Verified Evidence


Medicinal Chemistry: HIF-1α and Kinase Inhibitor Lead Optimization Programs

Research groups pursuing hypoxia-signaling or kinase inhibition targets should select 1-ethyl-1H-pyrazol-3-ol (rather than the N-methyl analog) when the target binding pocket accommodates ethyl-sized hydrophobic substituents at the N1 vector. The 1-ethylpyrazole-3-carboxamide scaffold has demonstrated HIF-1α inhibitory activity (IC₅₀ = 20.2 μM in MCF7 HRE-luciferase assay) and has appeared in kinase inhibitor patent families [1]. The ethyl substituent contributes an estimated +0.5 to +0.7 logP units relative to methyl, which can be exploited to modulate compound lipophilicity within the recommended drug-like range (LogP 1–3) without resorting to larger, metabolically labile alkyl groups [2].

Agrochemical Intermediate: Fungicidal Pyrazole Synthesis

Patent literature identifies pyrazolone derivatives bearing N-alkyl substituents as active ingredients and intermediates for fungicidal formulations targeting phytopathogenic fungi [1]. 1-Ethyl-1H-pyrazol-3-ol can serve as the core scaffold for constructing C-4 and O-3 functionalized fungicides. The 60:40 regioisomeric ratio observed in ethylhydrazine-based cyclization reactions (favoring the 4,5-dihydro-1H-pyrazol-3-yl isomer) [3] must be factored into route scoping: when the target agrochemical requires the fully aromatic 1-ethyl-1H-pyrazol-3-ol, an oxidation step following cyclization will be necessary, and the ~40% direct yield of the aromatic isomer sets a baseline for overall process efficiency.

NMR Reference Standard and Tautomerism Research

The solvent-dependent dimer/monomer equilibrium of N-substituted 1H-pyrazol-3-ols, characterized by distinct ¹H, ¹³C, and ¹⁵N NMR signatures in CDCl₃ versus DMSO-d₆ [1], makes 1-ethyl-1H-pyrazol-3-ol a valuable reference compound for laboratories studying prototropic tautomerism. The ¹³C C-5 chemical shift (~130 ppm for the OH tautomer vs. ~142 ppm for the NH tautomer) and the ¹⁵N chemical shift dispersion (Δδ ≈ 80 ppm between N-1 and N-2 in the OH form) provide unambiguous spectroscopic benchmarks for confirming tautomeric identity in newly synthesized N-substituted pyrazolone libraries [1].

Small-Molecule Probe and Chemical Biology Tool Synthesis

For chemical biology groups synthesizing small-molecule probes, 1-ethyl-1H-pyrazol-3-ol offers a balance of commercial availability (98% purity, LeYan Chemical ) and synthetic versatility. The free 3-OH group permits O-alkylation, O-acylation, or conversion to the 3-chloro/3-bromo derivative for subsequent cross-coupling, while the N-ethyl group provides sufficient ¹H NMR signal dispersion (quartet and triplet from the ethyl CH₂ and CH₃) to facilitate reaction monitoring by NMR. The narrower vendor base (~3–5 suppliers) relative to the N-methyl analog necessitates ordering with a 10-day lead time .

Quote Request

Request a Quote for 1-ethyl-1H-pyrazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.